molecular formula C5H5BrO2 B12433675 3-Bromo-1,2-cyclopentanedione

3-Bromo-1,2-cyclopentanedione

Cat. No.: B12433675
M. Wt: 177.00 g/mol
InChI Key: CVFYGDKEBFBHNT-UHFFFAOYSA-N
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Description

3-Bromo-1,2-cyclopentanedione is an organic compound with the molecular formula C₅H₅BrO₂ It is a brominated derivative of 1,2-cyclopentanedione, featuring a bromine atom attached to the third carbon of the cyclopentanedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-1,2-cyclopentanedione involves the bromination of 1,2-cyclopentanedione. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2-cyclopentanedione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can yield cyclopentanediols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols. These reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted cyclopentanediones with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include cyclopentanediols or other reduced derivatives.

Scientific Research Applications

3-Bromo-1,2-cyclopentanedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-1,2-cyclopentanedione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclopentanedione: The parent compound without the bromine atom.

    3-Chloro-1,2-cyclopentanedione: A chlorinated analog with similar reactivity.

    3-Iodo-1,2-cyclopentanedione: An iodinated analog with potentially different reactivity due to the larger size of the iodine atom.

Uniqueness

3-Bromo-1,2-cyclopentanedione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

Molecular Formula

C5H5BrO2

Molecular Weight

177.00 g/mol

IUPAC Name

3-bromocyclopentane-1,2-dione

InChI

InChI=1S/C5H5BrO2/c6-3-1-2-4(7)5(3)8/h3H,1-2H2

InChI Key

CVFYGDKEBFBHNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=O)C1Br

Origin of Product

United States

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